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Compound of Interest

Compound Name: Ethyl 6-formylnicotinate

Cat. No.: B1339407 Get Quote

Ethyl 6-formylnicotinate is a substituted pyridine derivative of significant interest in the fields

of medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates both

an ester and an aldehyde group on a pyridine scaffold. This unique combination of functional

groups makes it a highly valuable and versatile building block for the construction of complex

heterocyclic systems and pharmacologically active molecules. The aldehyde moiety serves as

a reactive handle for a wide range of transformations, including condensations, reductive

aminations, and Wittig reactions, while the ethyl nicotinate core is a common feature in many

bioactive compounds. This guide provides a comprehensive overview of the synthesis,

properties, and applications of Ethyl 6-formylnicotinate, tailored for researchers, scientists,

and professionals in drug development.

PART 1: Synthetic Methodologies
The synthesis of Ethyl 6-formylnicotinate is primarily achieved through the selective oxidation

of its precursor, ethyl 6-methylnicotinate. The key challenge lies in controlling the oxidation of

the methyl group to the aldehyde stage without further oxidation to the carboxylic acid. This

section details the most effective methods for this transformation.

Synthesis of the Precursor: Ethyl 6-Methylnicotinate
The common starting point for producing Ethyl 6-formylnicotinate is Ethyl 6-methylnicotinate.

An established industrial-scale synthesis involves the oxidative transformation of 2-methyl-5-

ethylpyridine.
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Reaction Scheme:

Oxidation: 2-methyl-5-ethylpyridine is oxidized using nitric acid in the presence of sulfuric

acid. This reaction selectively targets the ethyl group for oxidation to a carboxylic acid.

Esterification: The resulting 6-methylnicotinic acid is then esterified, typically using ethanol,

to yield Ethyl 6-methylnicotinate.

This process is robust and allows for the production of large quantities of the necessary

precursor.[1][2][3] A mixture of sulfuric acid and nitric acid, sometimes with a catalyst like

ammonium vanadate, is heated, and 2-methyl-5-ethylpyridine is added, followed by continuous

distillation to remove water and drive the reaction.[1][2] The crude 6-methylnicotinic acid is then

esterified with an alcohol like ethanol to produce the final ester.[2]

Oxidation of Ethyl 6-Methylnicotinate to Ethyl 6-
Formylnicotinate
Once the precursor is obtained, the critical step is the mild oxidation of the 6-methyl group to a

formyl group. Several modern synthetic methods are well-suited for this selective

transformation, avoiding the use of harsh, non-selective oxidants like permanganate which tend

to produce the corresponding carboxylic acid.[4]

The Swern oxidation is a highly reliable and mild method for converting primary alcohols to

aldehydes.[5][6][7] The synthesis of Ethyl 6-formylnicotinate via this route would first require

the conversion of the methyl group of Ethyl 6-methylnicotinate to a hydroxymethyl group,

followed by the Swern oxidation. However, for direct oxidation of activated methyl groups on

heterocyclic rings, variations of activated DMSO oxidations are often employed. The direct

Swern oxidation of an unactivated methyl group is not typical. A more practical approach

involves the oxidation of the corresponding alcohol, ethyl 6-(hydroxymethyl)nicotinate.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low

temperatures (-78 °C), followed by the addition of a hindered organic base such as

triethylamine (TEA).[8][9]

Causality and Expert Insights:
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Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly

reactive intermediate, chloro(dimethyl)sulfonium chloride, preventing side reactions.[9]

Reagent Order: The precise order of addition is critical. DMSO is activated first with oxalyl

chloride before the alcohol is introduced. The base is added last to induce the elimination

reaction that forms the aldehyde.[6][7]

Advantages: This method offers high yields, avoids the use of toxic heavy metals (like

chromium), and is compatible with a wide range of other functional groups.[5][7]

Disadvantages: The reaction produces the volatile and malodorous dimethyl sulfide as a

byproduct and requires stringent anhydrous and low-temperature conditions, which can be

challenging for large-scale synthesis.[5][8]

Experimental Protocol: Swern Oxidation of Ethyl 6-(hydroxymethyl)nicotinate

To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) cooled to -78

°C under an inert atmosphere (N₂ or Ar), add a solution of anhydrous DMSO (2.2 eq.) in

DCM dropwise, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

Add a solution of ethyl 6-(hydroxymethyl)nicotinate (1.0 eq.) in DCM dropwise, ensuring the

internal temperature does not exceed -65 °C. Stir for 30 minutes.

Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

After 15 minutes, remove the cooling bath and allow the reaction to warm to room

temperature.

Quench the reaction by adding water. Separate the organic layer, and wash sequentially with

saturated NaHCO₃ solution and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to yield Ethyl 6-
formylnicotinate.
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The Dess-Martin oxidation is another exceptionally mild and selective method for converting

primary alcohols to aldehydes.[10][11] It employs Dess-Martin periodinane (1,1,1-triacetoxy-

1,1-dihydro-1,2-benziodoxol-3(1H)-one), a hypervalent iodine compound.[12]

Causality and Expert Insights:

Mild Conditions: The reaction proceeds rapidly at room temperature and neutral pH, making

it ideal for sensitive substrates containing acid- or base-labile functional groups.[12][13][14]

High Chemoselectivity: DMP demonstrates excellent functional group tolerance, leaving

moieties like vinyl ethers, sulfides, and protected amines unaffected.[12][14]

Simplified Workup: The workup is often straightforward, involving filtration to remove the

iodinane byproduct followed by standard extraction.[12]

Disadvantages: DMP is potentially explosive under shock or heat and is relatively expensive,

which can limit its application in large-scale industrial processes.[12][13] The addition of

water has been shown to accelerate the rate of oxidation in some cases.[10]

Experimental Protocol: DMP Oxidation of Ethyl 6-(hydroxymethyl)nicotinate

To a solution of ethyl 6-(hydroxymethyl)nicotinate (1.0 eq.) in anhydrous dichloromethane

(DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

Stir the reaction mixture at room temperature and monitor its progress by thin-layer

chromatography (TLC) (typically complete within 1-3 hours).

Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture

of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

Stir vigorously until the layers become clear. Separate the organic layer.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the resulting crude product by silica gel column chromatography.
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Synthetic Workflow Visualization
The following diagram illustrates the primary synthetic pathway from a common industrial

starting material to the target compound.

Starting Material

Precursor Synthesis

Intermediate Alcohol

Final Product

2-Methyl-5-ethylpyridine

6-Methylnicotinic Acid

  HNO₃ / H₂SO₄

Oxidation  

Ethyl 6-methylnicotinate

  Ethanol / Acid
Esterification  

Ethyl 6-(hydroxymethyl)nicotinate

  Hydroxylation
(e.g., NBS, H₂O)  

Ethyl 6-formylnicotinate

  Mild Oxidation
(Swern or DMP)  

Click to download full resolution via product page
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Caption: Synthetic pathway to Ethyl 6-formylnicotinate.

PART 2: Physicochemical and Spectroscopic
Properties
Characterization of Ethyl 6-formylnicotinate is essential for its use in further synthetic

applications. Below are its key properties.

Physical Properties
Property Value

Molecular Formula C₉H₉NO₃

Molecular Weight 179.17 g/mol

Appearance Off-white to yellow solid

CAS Number 20857-31-2[15]

Solubility

Soluble in common organic solvents like DCM,

Chloroform, Ethyl Acetate; limited solubility in

water.

Spectroscopic Data (Predicted and Reported)
Spectroscopic analysis confirms the structure of the molecule. The expected data is as follows:

¹H NMR (CDCl₃, 400 MHz):

δ ~10.1 ppm (s, 1H): Aldehydic proton (-CHO).

δ ~9.2 ppm (d, 1H): Proton at C2 of the pyridine ring.

δ ~8.4 ppm (dd, 1H): Proton at C4 of the pyridine ring.

δ ~7.8 ppm (d, 1H): Proton at C5 of the pyridine ring.

δ ~4.4 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
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δ ~1.4 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

¹³C NMR (CDCl₃, 101 MHz):

δ ~192 ppm: Aldehyde carbonyl carbon.

δ ~164 ppm: Ester carbonyl carbon.

δ ~155-120 ppm: Aromatic carbons of the pyridine ring.

δ ~62 ppm: Methylene carbon of the ethyl ester.

δ ~14 ppm: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

~1720-1730 cm⁻¹: Strong C=O stretch (ester).

~1690-1700 cm⁻¹: Strong C=O stretch (aldehyde).

~2820, 2720 cm⁻¹: C-H stretch characteristic of aldehydes.

~1580, 1470 cm⁻¹: C=C and C=N stretching of the pyridine ring.

Mass Spectrometry (MS):

[M]+: Expected at m/z = 179.

[M+H]+: Expected at m/z = 180.

Reactivity, Stability, and Handling
Reactivity: The aldehyde group is the most reactive site, readily participating in nucleophilic

addition reactions. It is susceptible to oxidation to a carboxylic acid and can be reduced to an

alcohol. The pyridine nitrogen is weakly basic.

Stability and Storage: The compound is generally stable under standard conditions.

However, aldehydes can be sensitive to air and light, potentially leading to oxidation. It is
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recommended to store Ethyl 6-formylnicotinate in a tightly sealed container under an inert

atmosphere (e.g., argon or nitrogen) in a cool, dark place.

PART 3: Applications in Research and Development
Ethyl 6-formylnicotinate is not an end product but a crucial intermediate. Its value lies in its

ability to serve as a scaffold for building more complex molecules, particularly in the realm of

drug discovery.[16]

Intermediate for Active Pharmaceutical Ingredients
(APIs)
Substituted nicotinates are core structures in numerous pharmaceuticals. The formyl group

provides a key entry point for elaborating the molecular structure. For example, it can be used

in the synthesis of analogues of drugs like Varenicline, a treatment for smoking addiction.[17]

While not a direct precursor in the originally patented route, its structure is ideal for creating

novel derivatives and exploring structure-activity relationships (SAR) in related compounds.

Versatility in Organic Synthesis
The aldehyde functional group enables a wide array of synthetic transformations, making this

compound a versatile tool for synthetic chemists.
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Key Transformations

Resulting Scaffolds

Ethyl 6-formylnicotinate

Reductive Amination
(R-NH₂, NaBH(OAc)₃)

Wittig Reaction
(Ph₃P=CHR)

Condensation Reactions
(e.g., Knoevenagel)

Oxidation
(e.g., Jones, Pinnick)

Grignard / Organolithium
Addition (R-MgBr)

Substituted Aminomethyl
Pyridine Derivatives

Forms C-N bond

Styryl & Alkenyl
Pyridine Derivatives

Forms C=C bond

Fused Heterocycles &
α,β-Unsaturated Systems

Builds new rings

Ethyl 6-carboxynicotinate

Increases oxidation state

Secondary Alcohols

Forms C-C bond

Click to download full resolution via product page

Caption: Synthetic utility of Ethyl 6-formylnicotinate.

Reductive Amination: The formyl group can be converted into a primary, secondary, or

tertiary amine, which is a fundamental transformation for introducing nitrogen-containing
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substituents common in APIs.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde

into an alkene, allowing for carbon chain extension and the introduction of conjugated

systems.

Condensation Reactions: Knoevenagel, aldol, or similar condensations with active

methylene compounds can be used to form α,β-unsaturated systems, which are precursors

for building new heterocyclic rings.

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic

acid (ethyl 6-carboxynicotinate) or reduced to the alcohol (ethyl 6-(hydroxymethyl)nicotinate),

providing access to a family of related substituted pyridines.

Conclusion
Ethyl 6-formylnicotinate stands out as a strategically important synthetic intermediate. Its

preparation, primarily through the controlled oxidation of ethyl 6-methylnicotinate, is achievable

through modern, mild synthetic methods like the Swern and Dess-Martin oxidations. The

molecule's dual functionality—a reactive aldehyde and a stable nicotinate ester—provides a

robust platform for extensive chemical modification. For researchers and drug development

professionals, Ethyl 6-formylnicotinate offers a reliable and versatile starting point for the

synthesis of novel heterocyclic compounds with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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